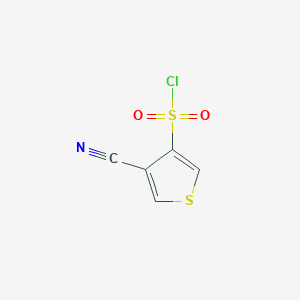

4-Cyanothiophene-3-sulfonyl chloride

Description

4-Cyanothiophene-3-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring a thiophene ring substituted with a cyano group (-CN) at the 4-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position. This compound is characterized by its high reactivity due to the electron-withdrawing cyano and sulfonyl chloride groups, which enhance its electrophilicity. Sulfonyl chlorides are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds. The thiophene core distinguishes it from benzene-based analogs, offering distinct electronic and steric properties that influence its reactivity and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C5H2ClNO2S2 |

|---|---|

Molecular Weight |

207.7 g/mol |

IUPAC Name |

4-cyanothiophene-3-sulfonyl chloride |

InChI |

InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-3-10-2-4(5)1-7/h2-3H |

InChI Key |

XHSYPGLBFXTTCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)S(=O)(=O)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanothiophene-3-sulfonyl chloride typically involves the chlorination of 4-cyanothiophene-3-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds smoothly, yielding the desired sulfonyl chloride derivative .

Industrial Production Methods: In an industrial setting, the production of 4-Cyanothiophene-3-sulfonyl chloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different thiophene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, which have applications in different fields of chemistry and material science .

Scientific Research Applications

4-Cyanothiophene-3-sulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyanothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the thiophene ring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-nitrobenzenesulfonyl Chloride (CAS 97-08-5)

- Molecular Formula: C₆H₃Cl₂NO₄S

- Molecular Weight : 280.11 g/mol

- Key Functional Groups: Chloro (-Cl), nitro (-NO₂), sulfonyl chloride (-SO₂Cl).

- Physical Properties : Light yellow crystalline powder; melting point 72–75°C; soluble in chlorinated solvents (e.g., dichloromethane).

- Reactivity : The nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride. Reacts violently with water.

- Applications : Used in specialty chemical synthesis, particularly for introducing sulfonate groups in dyes and pharmaceuticals.

Comparison with Target Compound :

- Core Structure : Benzene vs. thiophene. Thiophene’s lower aromaticity and sulfur atom may reduce stability but increase π-electron delocalization.

- Molecular Weight: The target compound (estimated ~207.66 g/mol for C₅H₂ClNO₂S₂) is lighter, which may improve solubility in organic solvents.

4-Chloro-3-sulfamoylbenzoyl Chloride (CAS 700490-77-3)

- Molecular Formula: C₇H₄Cl₂NO₃S (inferred from structure).

- Key Functional Groups : Benzoyl chloride (-COCl), sulfamoyl (-SO₂NH₂), chloro (-Cl).

- Reactivity : The benzoyl chloride group is highly reactive toward amines and alcohols, enabling peptide coupling or esterification.

- Applications : Likely used in synthesizing sulfonamide drugs or polymer precursors.

Comparison with Target Compound :

- Functional Group Diversity : The target compound’s sulfonyl chloride (-SO₂Cl) is more reactive toward nucleophiles than benzoyl chloride (-COCl), which typically undergoes acylations.

- Core Heteroatom: Thiophene’s sulfur vs. benzene’s carbon-only ring.

(4-Chloro-3-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide (CAS 152382-26-8)

- Molecular Formula : C₁₀H₉ClN₂S₂

- Key Functional Groups : Cyanamide (-N≡C-), sulfanyl (-S-), methyl (-CH₃).

- Physical Properties : Predicted density 1.26 g/cm³; boiling point ~385°C.

- Reactivity : The cyanamide group participates in cycloadditions or metal coordination.

Comparison with Target Compound :

- Functional Group Contrast: While both compounds contain cyano groups, the target’s sulfonyl chloride is far more reactive in substitution reactions than this compound’s sulfur-based functionalities.

- Applications : The comparison compound may be used in coordination chemistry, whereas the target is tailored for covalent bond-forming reactions (e.g., sulfonamide synthesis).

Data Table: Comparative Analysis

Research Findings and Key Insights

- Electronic Effects: The cyano group in 4-cyanothiophene-3-sulfonyl chloride exerts a stronger electron-withdrawing effect than nitro or sulfamoyl groups, accelerating reactions with nucleophiles like amines or alcohols .

- Solubility : Thiophene-based sulfonyl chlorides generally exhibit better solubility in polar aprotic solvents (e.g., DMF) compared to benzene analogs due to reduced crystallinity.

- Stability : Benzene-based sulfonyl chlorides (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) are more thermally stable, while thiophene derivatives may decompose at lower temperatures due to ring strain .

Biological Activity

4-Cyanothiophene-3-sulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and inhibition of specific enzymes. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

4-Cyanothiophene-3-sulfonyl chloride features a thiophene ring with a cyano group and a sulfonyl chloride substituent. The presence of the sulfonyl group is significant as it is known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Mechanisms of Biological Activity

1. Enzyme Inhibition:

The sulfonyl chloride moiety is often involved in the inhibition of enzymes such as autotaxin (ATX), which is implicated in cancer metastasis. Compounds similar to 4-cyanothiophene-3-sulfonyl chloride have been shown to exhibit potent inhibitory effects on ATX, leading to reduced invasion and metastasis of cancer cells. For instance, analogues derived from benzene-sulfonamide scaffolds demonstrated IC50 values in the low nanomolar range against ATX, indicating strong inhibitory potential .

2. Anticancer Activity:

Research indicates that sulfonamide derivatives can exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can arrest cell cycles and induce apoptosis in various cancer cell lines. For example, derivatives with sulfonyl groups have been reported to have IC50 values as low as 0.05 µM against MDA-MB-231 breast cancer cells, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of 4-cyanothiophene-3-sulfonyl chloride is crucial for optimizing its biological activity. Modifications to the thiophene ring or the sulfonyl group can significantly impact potency and selectivity. For instance, substituents on the thiophene ring may enhance interactions with target proteins or improve solubility, thereby increasing bioavailability.

| Compound | Structure | IC50 (µM) | Target |

|---|---|---|---|

| 4-Cyanothiophene-3-sulfonyl chloride | Structure | TBD | ATX |

| Derivative A | Structure | 0.05 | MDA-MB-231 |

| Derivative B | Structure | 0.17 | A549 |

Case Studies

Case Study 1: Autotaxin Inhibition

A study focused on the optimization of sulfonamide derivatives revealed that certain modifications led to significant improvements in ATX inhibition. Compounds were tested for their ability to reduce cell invasion in human melanoma cells, demonstrating that structural changes could enhance efficacy dramatically .

Case Study 2: Anticancer Efficacy

In another investigation, a series of sulfonamide derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines. One notable derivative exhibited an IC50 value of 0.05 µM against MDA-MB-231 cells, indicating a strong potential for development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.